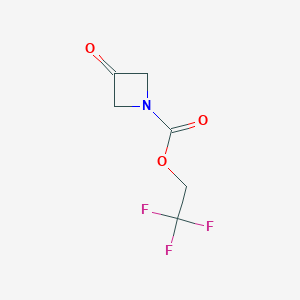
2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate, also known as TFAOC, is a chemical compound with potential applications in scientific research. It is a derivative of azetidine, a four-membered heterocyclic compound, and has a trifluoroethyl group attached to the nitrogen atom. TFAOC has garnered attention due to its unique properties and potential applications in various fields of research.
Aplicaciones Científicas De Investigación
Synthesis and Reactions
- 4-Oxoazetidine-2-carbaldehydes, related to 2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate, react with 1,1,1-trichloro-2,2,2-trifluoroethane to form 2,2-dichloro-3,3,3-trifluoropropanols, which can be further processed into other compounds (Hazai & Kajtár-Peredy, 1997).
- These compounds, considered both as protected α-amino aldehydes and masked β-amino acids, show dual reactivity and have been used in diverse synthetic applications, including the preparation of biologically significant substances like amino acids, amino sugars, and alkaloids (Alcaide & Almendros, 2002).
Chemical Derivatization
- A technique for rapid derivatization of aqueous carboxylic acids to 2,2,2-trifluoroethylamide derivatives has been reported, useful in environmental analytical chemistry (Ford, Burns, & Ferry, 2007).
- In petroleum and syncrudes, the chemical derivatization method involving 2,2,2-trifluoroethanol is used for determining oxygen-containing functional groups via IR spectroscopy (Yu & Green, 1989).
Pharmaceutical Synthesis
- This compound can be used in the synthesis of various pharmaceutical compounds, such as non-steroidal anti-inflammatory drugs (NSAIDs), through electrochemical carboxylation processes (Yamauchi, Hara, & Senboku, 2010).
- Its use in the synthesis of alkylating agents like 2,2,2-trifluoroethyl triflate, which has applications in radiopharmaceuticals, has been explored (Johnström & Stone-Elander, 1995).
Catalysis and Reactions
- It's utilized in reactions like Dieckmann-type cyclization, which is significant in synthesizing various organic compounds (Neyer & Ugi, 1991).
- The compound is involved in stereoselective allylation reactions, which are important for creating specific molecular configurations in organic synthesis (Alcaide, Almendros, & Salgado, 2000).
Propiedades
IUPAC Name |
2,2,2-trifluoroethyl 3-oxoazetidine-1-carboxylate |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6F3NO3/c7-6(8,9)3-13-5(12)10-1-4(11)2-10/h1-3H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BULCNZAVJFXNRD-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(=O)CN1C(=O)OCC(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6F3NO3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
197.11 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2,2,2-Trifluoroethyl 3-oxoazetidine-1-carboxylate | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![2-(4-cyclohexylpiperazin-1-yl)-7-(3,4-diethoxyphenyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2364294.png)

![6-[2-(4-Chlorophenyl)-2-oxoethyl]-3-(3-methylphenyl)triazolo[4,5-d]pyrimidin-7-one](/img/structure/B2364297.png)


![ethyl 4-(2-((1-(2-methoxyphenyl)-4-methyl-1H-pyrazolo[3,4-d]pyridazin-7-yl)thio)acetyl)piperazine-1-carboxylate](/img/structure/B2364303.png)

![Thieno[3,2-c]pyridine-7-carboxylic acid](/img/structure/B2364307.png)

![(Z)-5-chloro-N-(4,6-dichloro-3-methylbenzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2364309.png)


![4-[[(2-Methoxyacetyl)amino]methyl]-N,N-dimethylpiperidine-1-carboxamide](/img/structure/B2364313.png)